L-Alaninol

Overview

Description

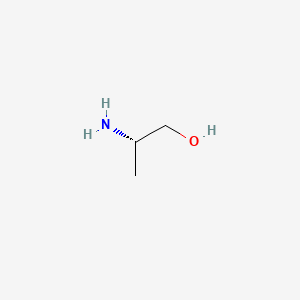

L-Alaninol [(S)-(+)-2-amino-1-propanol] is a chiral amino alcohol with the molecular formula C₃H₉NO (molecular weight: 75.11 g/mol). Its structure features a primary amine (-NH₂) and a hydroxyl (-OH) group on adjacent carbons, making it a β-amino alcohol . Key physical properties include:

- Boiling point: 72–73°C (11 mmHg)

- Density: 0.965 g/mL at 25°C

- Optical rotation: [α]₂₀ᴅ = +15° (neat) .

This compound is metabolized in bacterial systems (e.g., Pseudomonas sp. KIE171) via stereospecific pathways involving oxidation to L-2-amino-propionaldehyde or deamination to propionaldehyde, which enter central metabolic pathways .

Preparation Methods

L-Alaninol can be synthesized through several methods. One common synthetic route involves the reduction of the carboxylic group of L-alanine to an alcohol using a strong reducing agent such as lithium aluminium hydride . Another method involves the preparation from (S)-1-methoxy-2-propylamine via the hydrochloride of (S)-2-amino-1-propanol and subsequent work-up . Industrial production methods often utilize catalytic hydrogenation of alanine esters or enzymatic conversion of 2-aminopropane to this compound .

Chemical Reactions Analysis

2.1. Reduction Methods

L-Alaninol can be synthesized using several methods, with the most notable being:

-

Direct Reduction : The most efficient method involves the direct reduction of an inorganic acid salt of L-alanine ester using sodium borohydride (NaBH). This method yields high purity and reproducibility .

-

Catalytic Hydrogenation : Another common synthetic route is the catalytic hydrogenation of L-alanine using metal catalysts like ruthenium on carbon (Ru/C). This process maintains the configuration of the amino acid throughout the reaction .

2.2. Reaction Conditions

The synthesis typically requires specific conditions to optimize yield:

-

Temperature : Reactions are often conducted at controlled temperatures to prevent side reactions.

-

pH Levels : Maintaining acidic conditions during hydrogenation is crucial for achieving high selectivity and yield .

Chemical Reactions Involving this compound

This compound participates in various chemical reactions that can be categorized as follows:

3.1. Oxidation Reactions

This compound can be oxidized to form aldehydes or ketones when treated with oxidizing agents such as potassium permanganate or chromium trioxide. The general reaction can be represented as:

3.2. Reduction Reactions

This compound can also undergo further reduction to form primary amines using reducing agents like lithium aluminum hydride (LiAlH):

3.3. Substitution Reactions

This compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and tosylates:

3.4. Condensation Reactions

This amino alcohol can react with carbonyl compounds to form Schiff bases, which are valuable intermediates in organic synthesis:

4.2. Pharmaceutical Intermediate

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, including antibiotics like ofloxacin . Its role in drug synthesis underscores its significance in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Production

Intermediate for Drug Synthesis

L-Alaninol is recognized as a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic ofloxacin. The compound is produced through biotechnological processes involving microbial transformation of isopropylamine, showcasing its significance in pharmaceutical manufacturing .

Case Study: Production from Isopropylamine

Research has demonstrated that specific strains of Pseudomonas can convert isopropylamine into this compound effectively. For instance, one study isolated Pseudomonas sp. strain KIE171, which utilizes isopropylamine as a sole carbon source to produce this compound with high efficiency . This biotransformation process not only provides a sustainable method for producing this compound but also reduces the environmental impact associated with traditional chemical synthesis methods.

Diagnostic Imaging

Bacterial Imaging Agents

this compound has been explored as a potential component in diagnostic imaging agents for bacterial infections. A study highlighted its role in evaluating bacterial metabolism, particularly in Escherichia coli. The accumulation of labeled L-alanine (3H-L-Ala) was used to assess bacterial growth activity during infection models, indicating its utility in nuclear medicine for rapid diagnosis .

Mechanism of Action

The transport systems for amino acids in bacteria differ significantly from those in human tumor cells. This difference allows for the selective accumulation of this compound in bacterial cells, making it a promising candidate for imaging agents that could differentiate between bacterial infections and other conditions .

Environmental Sustainability

Bioprocessing Applications

The production of this compound through bioprocesses represents an environmentally friendly alternative to conventional chemical methods. For instance, bipolar membrane electrodialysis coupled with ultrafiltration has been employed to produce milk proteins sustainably while generating this compound as a byproduct .

Green Chemistry Initiatives

The use of microorganisms to convert waste products into valuable compounds like this compound aligns with green chemistry principles. By utilizing renewable resources and minimizing harmful byproducts, these processes contribute to sustainable industrial practices.

Biotransformation Research

Microbial Transformation Studies

Research on the microbial transformation of isopropylamine to this compound has provided insights into enzymatic pathways involved in amino acid metabolism. Studies have identified specific genes responsible for this transformation, highlighting the potential for genetic engineering to enhance production yields .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of L-Alaninol involves its role as a chiral building block in various chemical reactions. It acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The hydroxyl and amino groups in this compound allow it to form hydrogen bonds and interact with other molecules, facilitating its use in asymmetric synthesis .

Comparison with Similar Compounds

Stereoisomers: D-Alaninol and DL-Alaninol

Key Insight: The stereochemistry dictates metabolic fate. This compound is integrated into bacterial pathways, while D-Alaninol is inert, underscoring enantioselectivity in enzymatic systems .

Structurally Related Amino Alcohols

(a) L-Valinol (2-Amino-3-methyl-1-butanol)

- Structure: Branched side chain (methyl group) vs. This compound’s linear chain.

- Metabolism: Likely processed by alcohol dehydrogenases (ADHs), but specific pathways are less characterized compared to this compound .

- Applications : Used in peptide synthesis; differs in hydrophobicity and steric effects .

(b) Aminoethanol (2-Aminoethanol)

Biological Activity

L-Alaninol, the alcohol derivative of the amino acid L-alanine, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological significance of this compound, focusing on its synthesis, biological interactions, and implications for therapeutic use.

Chemical Structure and Synthesis

This compound is a chiral molecule that exists primarily in its L-enantiomeric form, which is biologically relevant. The compound can be synthesized through various methods, including:

- Biotransformation : Utilizing microorganisms such as Pseudomonas species to convert isopropylamine into this compound.

- Chemical synthesis : Employing asymmetric synthesis techniques to yield high purity and selectivity for the L-enantiomer.

The following table summarizes different synthesis methods for this compound:

| Synthesis Method | Description | Yield |

|---|---|---|

| Biotransformation | Using Pseudomonas sp. to convert IPA to this compound | 37%-59% |

| Asymmetric synthesis | Chiral catalysts enhance yield and selectivity | Varies |

Role in Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. Its derivatives have shown potential in various biological activities, including:

- Antimicrobial properties : Compounds derived from this compound exhibit activity against various pathogens.

- Antitumor effects : Some derivatives have demonstrated the ability to inhibit tumor growth through modulation of cellular pathways.

Enzyme Interactions

Research indicates that this compound and its derivatives can influence enzyme activity. For instance, certain compounds have been identified as inhibitors of specific enzymes, which may lead to therapeutic applications in treating diseases characterized by abnormal enzyme activity.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives inhibited bacterial growth effectively, suggesting potential use in developing new antibiotics.

- Antitumor Activity : In vitro studies assessed the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings revealed that certain compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Metabolic Studies : A study explored the metabolism of L-alanine and its derivatives in bacteria, demonstrating that they can serve as indicators of bacterial growth activity. This property could be exploited for diagnostic purposes in infectious diseases .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of L-Alaninol?

- Methodological Answer : Use a combination of 1H and 13C NMR to confirm bond connectivity and stereochemistry, FT-IR spectroscopy to identify functional groups (e.g., -NH2 and -OH), and high-resolution mass spectrometry (HRMS) to verify molecular weight. Cross-validate results with X-ray crystallography for absolute configuration determination .

Q. How should researchers ensure the stability of this compound during storage?

- Methodological Answer : Store this compound in air-tight, light-resistant containers under inert gas (e.g., nitrogen) at -20°C to minimize degradation from moisture, oxidation, or temperature fluctuations. Regularly monitor purity via HPLC to detect batch degradation .

Q. What are standard protocols for assessing this compound purity in synthetic batches?

- Methodological Answer : Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity (>95%). Validate using calibration curves from certified reference standards and replicate injections (n=3) to ensure reproducibility .

Q. How can researchers determine the solubility profile of this compound in various solvents?

- Methodological Answer : Conduct gravimetric solubility assays by dissolving measured quantities of this compound in solvents (e.g., water, ethanol, DMSO) under controlled temperatures (e.g., 25°C). Use UV-Vis spectrophotometry to confirm saturation points and calculate solubility limits .

Advanced Research Questions

Q. How to design experiments investigating this compound’s role in amino acid metabolic pathways?

- Methodological Answer :

Hypothesis : Define a testable hypothesis (e.g., "this compound competitively inhibits alanine dehydrogenase").

Variables : Control pH, temperature, and enzyme/substrate concentrations. Use isotopic labeling (13C-L-Alaninol) to track metabolic incorporation.

Data Collection : Measure reaction kinetics via stopped-flow spectroscopy and analyze using Michaelis-Menten models .

Statistical Validation : Apply ANOVA to compare kinetic parameters (Km, Vmax) across experimental conditions .

Q. What strategies resolve contradictions in reported this compound solubility data across studies?

- Methodological Answer :

- Systematic Replication : Repeat solubility tests under standardized conditions (25°C, degassed solvents).

- Error Analysis : Calculate standard deviations across triplicate measurements and use t-tests to compare results with literature values.

- Environmental Controls : Document humidity and solvent purity, as trace water can significantly alter polar solvent solubility .

Q. How to analyze this compound’s enantiomeric excess (ee) in asymmetric synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (CSP) and compare retention times to racemic standards.

- Circular Dichroism (CD) : Correlate CD signals (e.g., at 220 nm) with enantiomer concentration.

- Calibration : Prepare ee calibration curves using mixtures of known enantiomeric ratios .

Q. What methodologies quantify this compound’s interactions with biological membranes?

- Methodological Answer :

- Liposome Binding Assays : Incorporate fluorescent probes (e.g., dansyl-labeled lipids) and measure fluorescence quenching upon this compound addition.

- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions using software like GROMACS, validated by experimental partition coefficients .

Q. How to address variability in this compound’s cytotoxicity across cell lines?

- Methodological Answer :

- Standardized Assays : Use MTT or LDH assays under identical culture conditions (passage number, serum concentration).

- Meta-Analysis : Aggregate data from multiple studies to identify confounding factors (e.g., cell line origin, assay sensitivity).

- Dose-Response Modeling : Fit data to logistic curves and calculate IC50 values with 95% confidence intervals .

Q. What computational approaches predict this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., hydrogenation) using Gaussian 16.

- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental rate constants to predict reactivity .

Q. Data Contradiction and Analysis

Q. How to reconcile conflicting reports on this compound’s melting point?

- Methodological Answer :

- Calibrate Instruments : Verify DSC or melting point apparatus calibration using reference compounds (e.g., pure benzoic acid).

- Sample Purity : Re-measure melting points after recrystallization and HPLC purification to exclude impurities.

- Environmental Factors : Control heating rates (1°C/min) and sample encapsulation to minimize oxidative degradation .

Q. What statistical methods validate reproducibility in this compound synthesis?

Properties

IUPAC Name |

(2S)-2-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347737 | |

| Record name | L-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | (S)-(+)-2-Amino-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10986 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2749-11-3 | |

| Record name | L-Alaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopropanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-2-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPROPANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V403GH89L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.